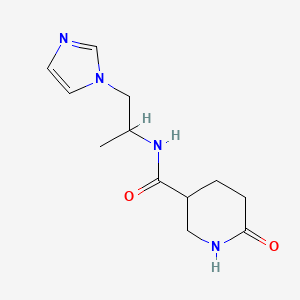![molecular formula C16H21N3O3 B7570871 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione, also known as MPD, is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. MPD has been extensively studied for its potential applications in scientific research due to its unique properties.
Applications De Recherche Scientifique
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione has been widely used in scientific research due to its ability to bind to GABA-A receptors. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Mécanisme D'action
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione acts as a positive allosteric modulator of GABA-A receptors. It enhances the binding of GABA to the receptor, which results in increased inhibitory neurotransmission. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the duration of GABA-mediated chloride ion currents, which leads to increased inhibitory neurotransmission. This compound has also been shown to reduce the excitability of neurons in the hippocampus, which is thought to contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain pure this compound due to its complex synthesis method.
Orientations Futures
There are several future directions for research on 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione. One area of interest is the development of more selective and potent positive allosteric modulators of GABA-A receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, anticonvulsant, and sedative effects of this compound.
Méthodes De Synthèse
The synthesis of 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione involves the reaction of 3-methoxyphenylacetic acid with pyrrolidine and ethyl chloroformate, followed by the addition of imidazole-1-sulfonyl azide. The resulting compound is then purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
3-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-13-6-4-5-12(9-13)14(18-7-2-3-8-18)11-19-15(20)10-17-16(19)21/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLJLORNXAASOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2C(=O)CNC2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)


![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)
![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)



